N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Description
N-(2-Methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a tetrahydronaphthalene (tetralin) derivative featuring a secondary amine group at the 2-position substituted with a branched alkyl chain (2-methylpropyl, or isobutyl). This compound’s branched alkyl chain likely enhances lipophilicity compared to linear alkyl substituents, influencing solubility and membrane permeability .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
ITOKIOVREYXDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
Reductive amination involves the condensation of a primary amine with an aldehyde or ketone, followed by in situ reduction of the intermediate Schiff base. For N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine, the target structure is achieved by reacting 1,2,3,4-tetrahydronaphthalen-2-amine (tetralin-2-amine) with isobutyraldehyde (2-methylpropionaldehyde) in the presence of a reducing agent. The reaction proceeds via the following steps:
-
Imine Formation : Nucleophilic attack of the amine on the carbonyl carbon of isobutyraldehyde, yielding an imine intermediate.
-
Reduction : The imine is reduced to the secondary amine using a hydride source, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
The overall reaction can be summarized as:
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
In a representative procedure, tetralin-2-amine (1.0 eq) and isobutyraldehyde (1.8 eq) are dissolved in dichloromethane. Acetic acid (6.0 eq) is added to acidify the medium, followed by portion-wise addition of NaBH₄ (2.0 eq). The mixture is stirred at 25°C for 4–6 hours, after which the reaction is quenched with aqueous NaOH. The organic layer is concentrated to afford the crude product, which is purified via recrystallization or column chromatography.
Catalytic Hydrogenation in Multistep Syntheses
Protection-Deprotection Strategies
In complex syntheses, the amine group may require protection to prevent undesired side reactions. A benzyl group is commonly used due to its ease of removal via catalytic hydrogenation. For example, a protected intermediate such as N-benzyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo reductive amination with isobutyraldehyde, followed by hydrogenolysis to remove the benzyl group:
-
Protection :
-
Reductive Amination :
-
Deprotection :
Hydrogenation Conditions and Catalysts
Hydrogen pressure, catalyst loading, and solvent choice critically influence deprotection efficiency:
| Condition | Typical Value | Effect on Reaction |
|---|---|---|
| Hydrogen Pressure | 10–20 bar | Higher pressure accelerates reaction. |
| Catalyst | 10% Pd/C (5–10% w/w) | Palladium on carbon ensures selectivity. |
| Solvent | Isopropanol or Ethanol | Alcohols stabilize intermediates. |
| Temperature | 25–40°C | Mild conditions prevent over-reduction. |
Post-hydrogenation, the product is isolated by filtration and acidified with HCl to form the hydrochloride salt, enhancing stability.
Comparative Analysis of Reducing Agents
The choice of reducing agent significantly impacts yield and byproduct formation:
For instance, NaBH₄ in dichloromethane with acetic acid achieves >90% conversion in 4 hours, whereas NaBH(OAc)₃ offers superior selectivity but at higher cost.
Industrial-Scale Considerations
Solvent and Recycle Systems
Large-scale production prioritizes solvent recovery and minimal waste. Tetrahydrofuran (THF) and ethanol are preferred due to their low toxicity and ease of distillation. For example, a continuous flow system with in-line quenching and solvent recycle can reduce operational costs by 30% .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Substituent Bulk : Bulky groups (e.g., cyclohexyl in 5l ) reduce conformational flexibility and may hinder receptor binding compared to the target compound’s isobutyl group.
- Polarity: Methoxy-substituted analogs (e.g., (S)-8-Methoxy-N,N-dipropyl-...
- Aromaticity : Biphenyl (5n ) and thiophene () substituents introduce aromatic π-systems, which may enhance binding to hydrophobic pockets or enzymes.
- Chirality : Enantiopure derivatives (e.g., (S)-5-Methoxy-N-(2-thiophen-2-yl)ethyl-... ) highlight the role of stereochemistry in biological activity.
Key Observations:
- Yield : Yields range from 30% (5b ) to 71% (5l ), influenced by substituent complexity and reaction optimization.
- Physical State : Crystalline derivatives (e.g., 5l ) are easier to purify, while oily compounds (5m, 5n ) require chromatographic separation.
- HPLC Retention : Retention times correlate with polarity; biphenyl-substituted 5n elutes earlier (11.2 min) than cyclohexyl-5l (15.3 min) .
Biological Activity
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS Number: 109246-75-5) is an organic compound that belongs to the class of amines. Its biological activity has been the subject of various studies, particularly in the context of its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N |
| Molecular Weight | 203.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 109246-75-5 |
This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are necessary to elucidate its binding affinity and selectivity.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter degradation or biosynthesis.
- Receptor Modulation: It may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Antibacterial Properties
Recent studies have indicated that related compounds in the same structural family exhibit significant antibacterial properties. For example, a structurally similar compound demonstrated broad-spectrum antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to disperse established bacterial biofilms and reduce bacterial resistance development highlights its potential as a therapeutic agent .
Cholinesterase Inhibition
Research has also focused on the potential of tetrahydronaphthalene derivatives as cholinesterase inhibitors. Cholinesterase inhibitors are critical in treating conditions like Alzheimer's disease. Studies have shown that certain analogues can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function .
Case Studies
- Antibacterial Activity Study : A study published in PMC highlighted that a compound structurally related to this compound demonstrated potent antibacterial effects against MRSA and other bacterial strains. The study emphasized the compound's low cytotoxicity and its ability to inhibit biofilm formation .
- Cholinesterase Inhibition Research : Another research effort investigated novel tetrahydronaphthalene-based compounds for their cholinesterase inhibitory activity. These compounds showed promising results in vitro for enhancing cognitive function by inhibiting AChE and BChE .
Comparative Analysis
To understand the unique biological activity of this compound compared to similar compounds, a brief comparison is provided below:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(4-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-amine | Moderate antibacterial properties | Less effective than related compounds |
| N-(isopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine | Cholinesterase inhibition | Similar mechanism but different efficacy |
| N-(benzyl)-1,2,3,4-tetrahydronaphthalen-2-amine | Potential neuroprotective effects | Under investigation for CNS applications |
Q & A
Q. What are the standard synthetic routes for N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves reductive amination or alkylation of a tetrahydronaphthalene precursor. Key steps include:
- Reduction : Use of lithium aluminum hydride (LiAlH₄) for amine bond formation, with tetrahydrofuran (THF) as a solvent .
- Alkylation : Reaction with 2-methylpropyl halides under basic conditions (e.g., triethylamine) to introduce the alkyl group. Optimization strategies include adjusting solvent polarity (e.g., hexane/MeOH mixtures) and temperature (20–60°C) to enhance selectivity. For example, HPLC purification with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) achieves >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry. Peaks for the tetrahydronaphthalene backbone (δ 1.5–3.0 ppm) and 2-methylpropyl group (δ 0.8–1.2 ppm) are critical .
- HPLC : Normal-phase systems (e.g., 5:85 MeOH:Hexanes) resolve enantiomers and assess purity. Retention times (e.g., 15–17 min) are calibrated against standards .
- HRMS : Validates molecular formula (e.g., C₁₄H₂₁N) with <2 ppm mass error .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to neurotransmitter receptors, and what computational methods validate these interactions?
- Stereochemical Impact : The (S)-enantiomer often shows higher affinity for serotonin (5-HT₁ₐ) and dopamine receptors due to spatial complementarity. For example, (S)-configured analogs exhibit IC₅₀ values ≤100 nM in receptor-binding assays .
- Computational Validation :
- Molecular Docking : Software like AutoDock Vina predicts binding poses in receptor active sites (e.g., 5-HT₁ₐ).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies can resolve discrepancies in biological activity data reported for this compound across different studies?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from using HEK293 vs. CHO cells .
- Dose-Response Refinement : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate receptor binding via radioligand displacement and functional assays (e.g., cAMP inhibition) .
Q. In the context of structure-activity relationship (SAR) studies, how do substituent variations on the tetrahydronaphthalene ring affect the compound's pharmacological profile?
- Substituent Effects :
| Substituent | Pharmacological Impact | Example Data |
|---|---|---|
| Cyclohexyl | Increased lipophilicity (LogP +0.5) enhances CNS penetration | 71% yield, 137–139°C mp |
| Biphenyl | π-Stacking interactions improve receptor affinity (Ki = 12 nM) | |
| Chloro | Electron-withdrawing groups reduce metabolic stability (t₁/₂ <1 hr) |
Q. What enantioselective synthesis methods are available for this compound, and how is enantiomeric purity assessed?
- Chiral Catalysis : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation (ee >90%) .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves baseline separation (α = 1.5) .
- Circular Dichroism (CD) : Confirms enantiomeric excess by comparing Cotton effect signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
